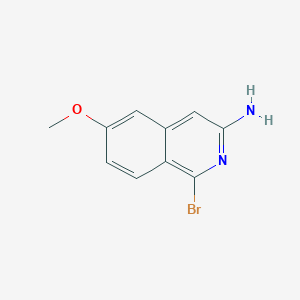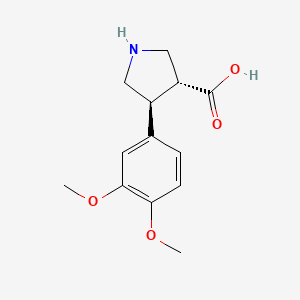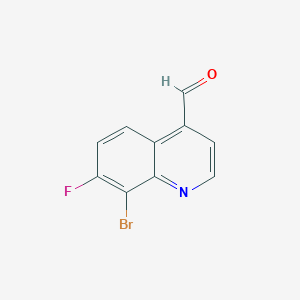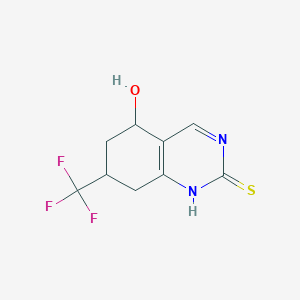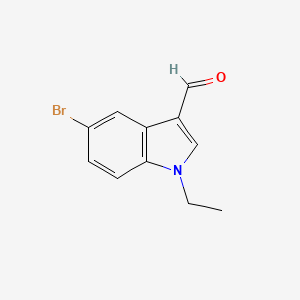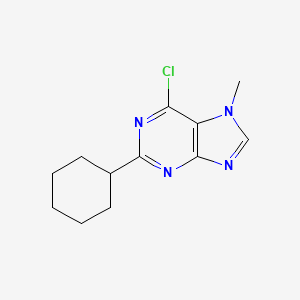
6-Chloro-2-cyclohexyl-7-methyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-cyclohexyl-7-methyl-7H-purine is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chlorine atom at the 6th position, a cyclohexyl group at the 2nd position, and a methyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclohexyl-7-methyl-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of the cyclohexyl and methyl groups. One common method involves the reaction of 6-chloropurine with cyclohexylamine and methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
6-Chloro-2-cyclohexyl-7-methyl-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the purine ring.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation or acylation reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in solvents like DMSO or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopurine derivatives, while oxidation reactions can lead to the formation of purine N-oxides.
科学的研究の応用
6-Chloro-2-cyclohexyl-7-methyl-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-cyclohexyl-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclohexyl and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the cyclohexyl and methyl groups, making it less hydrophobic and potentially less selective in its interactions.
2-Cyclohexyl-7-methylpurine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
7-Methylpurine: Lacks both the chlorine atom and the cyclohexyl group, making it significantly different in terms of chemical behavior and applications.
Uniqueness
6-Chloro-2-cyclohexyl-7-methyl-7H-purine is unique due to the combination of the chlorine atom, cyclohexyl group, and methyl group, which confer specific chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and selectivity in various applications.
特性
分子式 |
C12H15ClN4 |
|---|---|
分子量 |
250.73 g/mol |
IUPAC名 |
6-chloro-2-cyclohexyl-7-methylpurine |
InChI |
InChI=1S/C12H15ClN4/c1-17-7-14-12-9(17)10(13)15-11(16-12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChIキー |
NEVQUDFWRMZWNI-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)
![(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic Acid](/img/structure/B11862374.png)
![Ethyl 5-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862386.png)
